molecular formula C₂₈H₄₉N₁₁O₁₁ B549919 Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine CAS No. 111119-28-9

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine

Cat. No. B549919
CAS RN: 111119-28-9
M. Wt: 715.8 g/mol
InChI Key: ZRVZOBGMZWVJOS-VMXHOPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, also known as GRGDSPK, is a chemical compound . It is an inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules.


Molecular Structure Analysis

The molecular formula of Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine is C₂₈H₄₉N₁₁O₁₁. Its molecular weight is 715.8 g/mol.

Scientific Research Applications

Cell Adhesion Studies

“Grgdspk” has been used as a control peptide to observe the role of RGD-binding integrins in cell adhesion processes. It helps in understanding how cells interact with their surrounding environment, which is crucial for tissue engineering and regenerative medicine applications .

Virus Replication Research

This compound has been utilized to study the role of the RGD motif in the replication of viruses such as Japanese encephalitis virus (JEV). By treating cells with “Grgdspk,” researchers can investigate how viral particles attach and enter host cells, which is vital for developing antiviral strategies .

Integrin-Fibronectin Binding Inhibition

“Grgdspk” serves as a blocking peptide to inhibit integrin-fibronectin binding in adhesion assays. This application is significant in studying cell-matrix interactions and the influence of various factors like TGFβ (transforming growth factor) on cell adhesion .

4. Stem Cell Homing and Bone Regeneration The compound has been tethered on surfaces to promote the recruitment of mesenchymal stem cells (MSCs) to injured tissues, enhancing bone regeneration in vivo. This showcases its potential in developing biomaterials that can guide tissue repair .

Tumor Growth Inhibition

In cancer research, “Grgdspk” has been functionalized to create matrices that promote cell attachment while inhibiting pro-tumorigenic signals. This application is explored to understand and potentially control tumor growth and metastasis .

Mechanism of Action

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

Grgdspk interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in Grgdspk .

Biochemical Pathways

The interaction of Grgdspk with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, Grgdspk can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of Grgdspk’s action primarily involve the inhibition of certain cellular processes. For instance, Grgdspk has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that Grgdspk could have a significant impact on processes like bone formation and resorption .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZOBGMZWVJOS-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149506
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine

CAS RN

111119-28-9
Record name Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
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